molecular formula C9H7BrF2O2 B3308868 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane CAS No. 940314-57-8

2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane

Cat. No.: B3308868
CAS No.: 940314-57-8
M. Wt: 265.05 g/mol
InChI Key: QSOBWCZJWJEWTG-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring attached to a brominated and difluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane typically involves the reaction of 4-bromo-2,5-difluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring. The reaction conditions often include:

    Catalyst: Acidic catalyst such as p-toluenesulfonic acid

    Solvent: Anhydrous conditions using solvents like dichloromethane

    Temperature: Reflux conditions to facilitate the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The phenyl ring can undergo reduction to form partially or fully hydrogenated derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of 2-(4-substituted-2,5-difluorophenyl)-1,3-dioxolane derivatives.

    Oxidation: Formation of 4-bromo-2,5-difluorobenzaldehyde or 4-bromo-2,5-difluorobenzoic acid.

    Reduction: Formation of 2-(4-bromo-2,5-difluorocyclohexyl)-1,3-dioxolane.

Scientific Research Applications

2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The dioxolane ring provides structural stability and influences the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2,5-difluorophenyl)acetic acid
  • 2-Bromo-3-(4-bromo-2,5-difluorophenyl)-1-propene
  • 4-Bromo-2,5-difluorophenyl isothiocyanate

Uniqueness

2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in research and industry.

Properties

IUPAC Name

2-(4-bromo-2,5-difluorophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c10-6-4-7(11)5(3-8(6)12)9-13-1-2-14-9/h3-4,9H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOBWCZJWJEWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=C(C=C2F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101256132
Record name 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940314-57-8
Record name 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=940314-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane
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2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane
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2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane

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